Cas no 1251552-63-2 (5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one)

5-(Azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one is a structurally complex heterocyclic compound featuring an azepane sulfonyl group and a fluorinated methoxyphenyl moiety. Its unique scaffold combines a dihydropyridinone core with sulfonamide functionality, suggesting potential applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator. The presence of the fluoro and methoxy substituents enhances metabolic stability and binding affinity, while the azepane ring contributes to conformational flexibility. This compound is of interest for pharmaceutical research due to its balanced lipophilicity and hydrogen-bonding capacity, which may improve bioavailability. Suitable for structure-activity relationship (SAR) studies in drug discovery programs targeting CNS or inflammatory diseases.
5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one structure
1251552-63-2 structure
Product Name:5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one
CAS No:1251552-63-2
MF:C19H23FN2O4S
MW:394.460327386856
CID:6377442
PubChem ID:49666989
Update Time:2025-05-30

5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one
    • 5-(azepan-1-ylsulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]pyridin-2-one
    • 1251552-63-2
    • 5-(azepan-1-ylsulfonyl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one
    • AKOS021843091
    • F3406-9378
    • 5-(azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one
    • Inchi: 1S/C19H23FN2O4S/c1-26-18-8-6-15(12-17(18)20)13-21-14-16(7-9-19(21)23)27(24,25)22-10-4-2-3-5-11-22/h6-9,12,14H,2-5,10-11,13H2,1H3
    • InChI Key: PGEUTMRDEFMOAN-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=C(OC)C(F)=C2)C=C(S(N2CCCCCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 394.13625655g/mol
  • Monoisotopic Mass: 394.13625655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 75.3Ų

5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one Pricemore >>

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Additional information on 5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one

Introduction to 5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one and Its Significance in Modern Chemical Research

The compound with the CAS number 1251552-63-2, specifically named 5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered attention in recent years due to its potential applications in drug discovery and medicinal chemistry. The presence of both azepane and dihydropyridine moieties in its structure imparts unique physicochemical properties that make it a compelling candidate for further exploration.

In the realm of chemical biology, the 5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one structure offers a versatile scaffold for designing novel bioactive molecules. The azepane ring, known for its stability and ability to mimic certain biological functionalities, serves as an excellent core for drug-like entities. Meanwhile, the dihydropyridine moiety is well-documented for its role in calcium channel modulation, making this compound a promising candidate for cardiovascular applications. The 3-fluoro-4-methoxyphenyl substituent further enhances its pharmacological profile by introducing electronic and steric effects that can modulate receptor binding affinity.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of this compound with various biological targets with remarkable accuracy. Studies suggest that the 5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and neurodegenerative diseases. The fluorine atom at the 3-position of the phenyl ring is particularly noteworthy, as it has been shown to enhance metabolic stability and binding affinity in numerous drug candidates.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the dihydropyridine core through cyclization reactions, followed by functionalization with the azepane sulfonyl group and the fluoro-methoxyphenyl moiety. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have significantly improved the efficiency of these synthetic routes. Additionally, green chemistry principles are being increasingly adopted to minimize waste and reduce environmental impact.

From a medicinal chemistry perspective, the 5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one offers a rich platform for structure-activity relationship (SAR) studies. By systematically varying substituents on different parts of the molecule, researchers can gain insights into which structural features are most critical for biological activity. This approach has already led to several promising derivatives with enhanced potency and selectivity. The dihydropyridine scaffold, in particular, has been extensively studied for its role in modulating voltage-gated calcium channels, which are crucial targets in treating conditions such as hypertension and angina.

The CAS number 1251552-63-2 serves as a unique identifier for this compound, facilitating its documentation and communication within the scientific community. Regulatory agencies often require such identifiers to ensure proper classification and handling of chemical substances. While this compound does not fall under any hazardous or controlled substance classifications, its unique structure warrants careful handling during synthesis and characterization to ensure safety and reproducibility.

In conclusion, the 5-(azepane-1-sulfonyl)-1-(3-fluoro-4-methoxyphenyl)methyl-1,2-dihydropyridin-2-one represents a significant advancement in pharmaceutical research due to its innovative structure and potential therapeutic applications. Ongoing studies continue to explore its pharmacological profile and synthetic feasibility, promising exciting developments in the near future. As our understanding of molecular interactions deepens, compounds like this will play an increasingly vital role in addressing complex diseases and improving patient outcomes.

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